Nalidixate sodium

概要

説明

ナリジクス酸ナトリウムは、ナトリウムナリジクス酸としても知られており、ナリジクス酸のナトリウム塩の形です。ナリジクス酸は、キノロン系抗生物質に属する合成抗菌剤です。 これは、最初に発見されたキノロン系抗生物質であり、主にグラム陰性菌による尿路感染症の治療に使用されてきました .

準備方法

合成経路と反応条件

ナリジクス酸ナトリウムは、ナリジクス酸から合成されます。 ナリジクス酸の合成には、2-アミノピリジンと酢酸エチルの縮合、それに続く環化と酸化のステップが含まれます . 得られたナリジクス酸は、その後、水酸化ナトリウムで中和してナリジクス酸ナトリウムを形成します .

工業生産方法

ナリジクス酸ナトリウムの工業生産は、通常、ナリジクス酸の大規模合成、それに続くナトリウム塩への変換を含みます。 このプロセスには、最終製品が製薬基準を満たすことを保証するための精製ステップが含まれます .

化学反応の分析

反応の種類

ナリジクス酸ナトリウムは、次のものを含むさまざまな化学反応を起こします。

酸化: ナリジクス酸ナトリウムは、ヒドロキシナリジクス酸を形成するために酸化することができます。

還元: 還元反応は、ナリジクス酸ナトリウムをその親化合物であるナリジクス酸に戻すことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

形成される主な生成物

酸化: ヒドロキシナリジクス酸。

還元: ナリジクス酸。

置換: さまざまなナリジクス酸誘導体.

科学研究の用途

ナリジクス酸ナトリウムには、いくつかの科学研究の用途があります。

化学: キノロン系抗生物質のメカニズムを研究するためのモデル化合物として使用されます。

生物学: 細菌のDNA複製と細胞分裂の研究に使用されます。

医学: 細菌感染症の治療における潜在的な用途、および抗生物質耐性を研究するツールとして調査されています。

科学的研究の応用

Antibacterial Properties

Mechanism of Action:

Nalidixate sodium functions as an inhibitor of bacterial DNA polymerase, which is crucial for bacterial replication. This mechanism makes it effective against a variety of Gram-negative and some Gram-positive bacteria .

Clinical Applications:

- Urinary Tract Infections (UTIs): this compound was one of the first antibiotics used specifically for UTIs, showing significant efficacy against E. coli and other uropathogens .

- Ciprofloxacin Susceptibility: Research indicates that susceptibility to nalidixic acid can serve as a marker for predicting susceptibility to ciprofloxacin in Salmonella species, enhancing treatment strategies for infections caused by this pathogen .

Synthesis of Novel Compounds

Schiff Bases and Anti-inflammatory Activity:

Recent studies have explored the synthesis of Schiff bases derived from nalidixic acid combined with amino acids and isatins. These compounds exhibited notable anti-inflammatory effects by significantly inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage models . This suggests potential applications in developing new anti-inflammatory drugs.

Metal Complexes:

Research on copper(II) complexes with nalidixic acid has shown that these compounds can interact with bacterial DNA, inducing structural alterations that inhibit bacterial growth. The complexes demonstrated significant nuclease activity, which could be harnessed for therapeutic interventions against bacterial infections .

Analytical Applications

Detection Methods:

this compound has been utilized in various analytical methods, including:

- Chemiluminescence Techniques: A novel flow injection chemiluminescence method utilizing CdS quantum dots has been developed for sensitive detection of nalidixic acid. This method enhances the analytical capabilities for monitoring drug levels in biological samples .

- Sorption Studies: Studies investigating the sorption and transport characteristics of nalidixic acid in different substrates have provided insights into its environmental behavior, particularly in aquifer systems. These findings are crucial for understanding the fate of pharmaceuticals in the environment .

Pharmaceutical Formulations

Ionic Liquids (ILs):

The potential of ionic liquids as pharmaceutical solvents has been explored, including formulations based on nalidixic acid. These ILs can improve the solubility and bioavailability of poorly soluble drugs, making them promising candidates for drug delivery systems . The solubility studies conducted at physiological conditions indicate that these formulations could enhance therapeutic efficacy.

Table 1: Summary of Research Findings on this compound

作用機序

ナリジクス酸ナトリウムは、細菌のDNAジャイレースとトポイソメラーゼIVを阻害することにより、抗菌効果を発揮します。これらの酵素は、DNA複製と転写に不可欠です。 これらの酵素を阻害することにより、ナリジクス酸ナトリウムは細菌細胞分裂を阻止し、細胞死につながります .

類似の化合物との比較

類似の化合物

シプロフロキサシン: より広範囲の活性を示す別のキノロン系抗生物質です。

ノルフロキサシン: ナリジクス酸ナトリウムと類似していますが、薬物動態特性が向上しています。

レボフロキサシン: より強力なキノロン系抗生物質で、より広範囲の活性を示します.

独自性

ナリジクス酸ナトリウムは、最初に発見されたキノロン系抗生物質として、その歴史的意義において独特です。 より新しいキノロン系抗生物質は、効力と安全性のプロファイルが向上して開発されてきましたが、ナリジクス酸ナトリウムは、キノロン系抗生物質と細菌耐性メカニズムの研究において重要な化合物であり続けています .

類似化合物との比較

Similar Compounds

Ciprofloxacin: Another quinolone antibiotic with a broader spectrum of activity.

Norfloxacin: Similar to nalidixate sodium but with improved pharmacokinetic properties.

Levofloxacin: A more potent quinolone with a broader spectrum of activity.

Uniqueness

This compound is unique in its historical significance as the first quinolone antibiotic discovered. While newer quinolones have been developed with improved efficacy and safety profiles, this compound remains an important compound in the study of quinolone antibiotics and bacterial resistance mechanisms .

生物活性

Nalidixate sodium, a derivative of nalidixic acid, is a synthetic antibacterial agent belonging to the quinolone class. Its primary use is in the treatment of urinary tract infections (UTIs), particularly those caused by gram-negative bacteria. This article delves into the biological activity of this compound, discussing its mechanism of action, efficacy in clinical studies, and potential applications in various fields.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA synthesis. It targets DNA gyrase , an essential enzyme responsible for introducing negative supercoils into DNA, which is crucial for DNA replication and transcription. By binding to DNA gyrase, this compound disrupts the normal functioning of this enzyme, leading to the inhibition of bacterial growth and replication .

The compound's active metabolite, hydroxynalidixic acid, also plays a significant role in its biological activity. It binds reversibly to DNA, further interfering with RNA synthesis and protein production . The following table summarizes key aspects of its biological activity:

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy of this compound in treating UTIs. A notable study involved 257 women with acute lower urinary tract infections treated with a combination of nalidixic acid and sodium citrate. Results showed that 85% of patients became abacteriuric within two days, although 5% had resistant strains present . Another study with college-age females demonstrated a 100% eradication rate for susceptible strains when treated with low-dose nalidixic acid combined with sodium citrate .

Case Study Insights

- Case Study: Treatment Outcomes

- Case Study: College-Age Females

Resistance Mechanisms

Despite its effectiveness, the emergence of resistance to this compound poses a significant challenge. Studies indicate that conventional chromosomal resistance can develop in approximately 2-14% of patients during treatment . Factors contributing to resistance include:

- High age and incidence of resistant mutants in infecting strains.

- Previous exposure to antibiotics.

Applications Beyond Antibacterial Use

Recent research has explored the potential applications of this compound beyond traditional antibacterial uses. For instance, studies on metal complexes involving nalidixic acid have indicated potential anticancer properties due to enhanced binding affinity to DNA and selective cytotoxicity against tumor cell lines . Additionally, its use in drug delivery systems is being investigated, showcasing its versatility as a compound.

特性

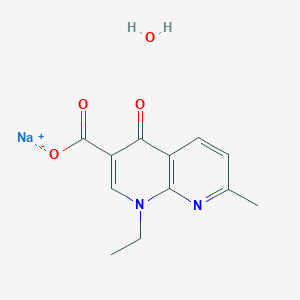

IUPAC Name |

sodium;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.Na.H2O/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14;;/h4-6H,3H2,1-2H3,(H,16,17);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEXQJSSKQXXSX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N2NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50935777 | |

| Record name | 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15769-77-4 | |

| Record name | Nalidixate sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015769774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NALIDIXATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J17QL41ZAG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。